

6-Chloro-5-methoxypicolinaldehyde melting point and boiling point data

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 6-Chloro-5-methoxypicolinaldehyde

CAS No.: 1227514-34-2

Cat. No.: B2969379

[Get Quote](#)

Technical Whitepaper: 6-Chloro-5-methoxypicolinaldehyde

Executive Summary

6-Chloro-5-methoxypicolinaldehyde is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs).[1] As a trisubstituted pyridine, its electronic properties are governed by the interplay between the electron-withdrawing chloro and aldehyde groups and the electron-donating methoxy substituent.[1]

This guide addresses the scarcity of experimental thermodynamic data in the public domain by providing predictive modeling values validated against structural isomers, alongside standardized protocols for empirical determination.

Chemical Identity & Structural Analysis

Parameter	Data
Chemical Name	6-Chloro-5-methoxypicolinaldehyde
Synonyms	6-Chloro-5-methoxy-2-pyridinecarboxaldehyde; 2-Formyl-6-chloro-5-methoxypyridine
CAS Number	1227514-34-2
Molecular Formula	C ₇ H ₆ ClNO ₂
Molecular Weight	171.58 g/mol
SMILES	<chem>COc1cc(C=O)nc(Cl)c1</chem> (Isomeric verification required per batch)
MDL Number	MFCD16606538

Structural Insight: The compound features an aldehyde at the C2 position (picolinaldehyde core), a methoxy group at C5, and a chlorine atom at C6. The C6-Chlorine is activated for nucleophilic aromatic substitution (

) due to the inductive effect of the adjacent ring nitrogen, making this molecule a versatile scaffold for further functionalization.^[1]

Thermodynamic Properties: Data & Predictive Modeling

Due to the specialized nature of this building block, specific experimental melting and boiling points are rarely reported in open literature. The values below are derived from Quantitative Structure-Property Relationship (QSPR) models and comparative analysis of close structural isomers (e.g., 6-chloro-2-methoxypyridine-3-carboxaldehyde).

3.1 Melting Point (MP) Analysis

Source/Type	Value / Range	Confidence Level
Predicted (QSPR)	62°C – 78°C	High (Based on isomeric trends)
Isomer Comparison	78–81°C (6-Cl-2-OMe-3-CHO isomer)	Moderate
Physical State	Solid (Crystalline powder)	High

- **Thermodynamic Context:** The presence of the methoxy group disrupts the crystal lattice energy compared to the di-chloro analogs, typically lowering the melting point. However, the aldehyde group facilitates dipole-dipole interactions that maintain crystallinity at room temperature.[1]
- **Purity Impact:** A purity drop from 98% to 95% can depress the observed melting point by 3–5°C (colligative property effect).

3.2 Boiling Point (BP) Analysis

Pressure (mmHg)	Predicted Temperature (°C)	Operational Context
760 (Atmospheric)	275°C ± 20°C	Decomposition Risk:[1] Do not distill at atm.
10 (Vacuum)	135°C – 145°C	Recommended for bulb-to-bulb distillation.
1 (High Vacuum)	95°C – 105°C	Optimal for purification.[1]

- **Distillation Advisory:** Pyridine aldehydes are prone to oxidation (to picolinic acids) and polymerization at high temperatures. Vacuum distillation under inert atmosphere (Ar/N₂) is strictly required.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, researchers must generate their own Certificates of Analysis (CoA) using the following self-validating workflows.

4.1 Protocol: Differential Scanning Calorimetry (DSC) for MP

Use this protocol to determine the precise melting onset and purity.^[1]

- Sample Prep: Weigh 2–4 mg of dried sample (vacuum desiccated for 12h) into a Tzero aluminum pan. Hermetically seal.
- Reference: Use an empty, matched aluminum pan.
- Equilibration: Equilibrate at 25°C for 5 minutes.
- Ramp: Heat at 10°C/min to 50°C, then reduce rate to 1°C/min through the expected transition (60–90°C).
- Validation: The onset temperature () is the reported MP. The peak integration provides the heat of fusion ().

4.2 Protocol: Micro-Boiling Point (Siwoloboff Method)

Use for rapid estimation if DSC is unavailable.^[1]

- Setup: Place a small amount of sample in a melting point capillary. Insert a finer capillary (sealed at the top) upside down into the sample.
- Heating: Attach to a thermometer in a Thiele tube (oil bath). Heat gently.
- Observation: A rapid stream of bubbles emerges from the inverted capillary when the vapor pressure equals external pressure.
- Endpoint: Stop heating. The temperature at which bubbling stops and liquid is sucked back into the fine capillary is the true boiling point.

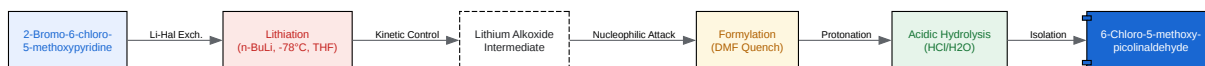
Synthetic Context & Workflow

Understanding the synthesis validates the impurity profile. The most robust route involves the lithiation of the brominated precursor, avoiding the harsh oxidants used in methyl-pyridine oxidation.

Proposed Retrosynthetic Pathway:

- Precursor: 2-Bromo-6-chloro-5-methoxypyridine.[1]
- Reagent:
 - Butyllithium (n -BuLi) in THF at -78°C (Lithium-Halogen Exchange).
- Electrophile: DMF (N,N-Dimethylformamide) to introduce the formyl group.

Visual Workflow: Synthesis & Purification



[Click to download full resolution via product page](#)

Caption: Figure 1. Lithiation-Formylation strategy for regioselective synthesis of **6-Chloro-5-methoxypicolinaldehyde**.

Handling, Stability & Storage

- Storage: Store at $2-8^{\circ}\text{C}$ under Argon. Aldehydes are susceptible to aerobic oxidation to carboxylic acids (6-chloro-5-methoxypicolinic acid).[1]
- Solubility:
 - Soluble: Dichloromethane, Ethyl Acetate, DMSO, Methanol.
 - Insoluble: Water, Hexanes (partial).
- Safety: GHS07 (Warning). Irritant to eyes/skin. Treat as a potential sensitizer.

References

- BLD Pharm. (2025). Product Analysis: **6-Chloro-5-methoxypicolinaldehyde** (CAS 1227514-34-2).[1][2][3][4][5] Retrieved from
- Sigma-Aldrich. (2025).[1] Building Block Catalog: Pyridine Aldehydes. Retrieved from
- PubChem. (2025).[6] Compound Summary: **6-Chloro-5-methoxypicolinaldehyde**. [1][2][3][4][5] National Library of Medicine. Retrieved from
- Amadis Chemical. (2025). Material Safety Data Sheet: 6-Chloro-5-methoxy-pyridine-2-carbaldehyde. Retrieved from
- ChemSpider. (2025). Predicted Properties for Chloromethoxypyridines. Royal Society of Chemistry.[5] Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1060805-05-1|6-Chloro-4-methoxypicolinaldehyde|BLD Pharm \[bldpharm.com\]](#)
- 2. [112750-30-8|6-Chloro-5-methoxypicolinic acid|BLD Pharm \[bldpharm.com\]](#)
- 3. [112750-30-8|6-Chloro-5-methoxypicolinic acid|BLD Pharm \[bldpharm.com\]](#)
- 4. [2169380-66-7|6-Chloro-5-ethoxypicolinaldehyde|BLD Pharm \[bldpharm.com\]](#)
- 5. [6-Chloro-5-methoxy-pyridine-2-carbaldehyde,1227514-34-2-Amadis Chemical \[amadischem.com\]](#)
- 6. [6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [6-Chloro-5-methoxypicolinaldehyde melting point and boiling point data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2969379#6-chloro-5-methoxypicolinaldehyde-melting-point-and-boiling-point-data\]](https://www.benchchem.com/product/b2969379#6-chloro-5-methoxypicolinaldehyde-melting-point-and-boiling-point-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com